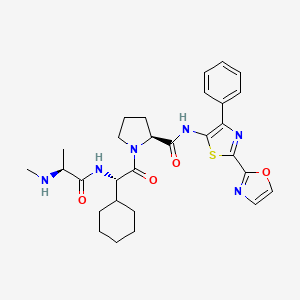
CUDC-427
Übersicht
Beschreibung
Es wird zur Behandlung verschiedener Krebsarten entwickelt, da es den Zelltod fördern, c-IAP1 abbauen und das Tumorwachstum hemmen kann .
Herstellungsmethoden
Die Synthese von GDC-0917 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließender Kupplung. Die Syntheseroute umfasst in der Regel die folgenden Schritte:
- Bildung des Pyrrolidin-2-carboxamid-Kerns.
- Einführung der Thiazolyl- und Oxazolylgruppen.
- Kupplung der Cyclohexyl- und Methylaminogruppen.
Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
GDC-0917 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin-Derivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
GDC-0917 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von IAP-Antagonisten zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Förderung von Zelltod und Regulierung von zellulären Überlebenswegen.
Medizin: Erforscht als potenzielles Therapeutikum zur Behandlung verschiedener Krebsarten, einschließlich Lymphom und solider Tumoren.
Industrie: Wird bei der Entwicklung neuer Krebstherapien und Medikamentenformulierungen eingesetzt
Wirkmechanismus
GDC-0917 übt seine Wirkung durch Antagonisierung von Inhibitoren von Apoptoseproteinen aus. Es bindet an die Baculovirus-IAP-Repeat (BIR)-Domänen von c-IAP1 und XIAP, was zu deren Abbau führt. Dies führt zur Aktivierung der nicht-kanonischen NF-kB-Signalgebung und TNF-vermitteltem Zelltod. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der Abbau von c-IAP1 und die Aktivierung von Caspasen .
Vorbereitungsmethoden
The synthesis of GDC-0917 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically includes the following steps:
- Formation of the pyrrolidine-2-carboxamide core.
- Introduction of the thiazolyl and oxazolyl groups.
- Coupling of the cyclohexyl and methylamino groups.
The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
GDC-0917 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
GDC-0917 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the behavior of IAP antagonists.
Biology: Investigated for its role in promoting cell death and regulating cellular survival pathways.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including lymphoma and solid tumors.
Industry: Utilized in the development of new cancer therapies and drug formulations
Wirkmechanismus
GDC-0917 exerts its effects by antagonizing inhibitor of apoptosis proteins. It binds to the baculoviral IAP repeat (BIR) domains of c-IAP1 and XIAP, leading to their degradation. This results in the activation of noncanonical NF-kB signaling and tumor necrosis factor (TNF)-mediated cell death. The molecular targets and pathways involved include the degradation of c-IAP1 and the activation of caspases .
Vergleich Mit ähnlichen Verbindungen
GDC-0917 wird häufig mit anderen IAP-Antagonisten verglichen, wie z. B. Debio1143 (SM-406, AT-406, Xevinapant). Während beide Verbindungen den Zelltod fördern und das Tumorwachstum hemmen, wurde festgestellt, dass GDC-0917 bei niedrigeren Konzentrationen potenter im Induzieren von Zelltod ist. Darüber hinaus zeigt GDC-0917 im Vergleich zu Debio1143 eine höhere Wirksamkeit beim Abbau von c-IAP1 und bei der Aktivierung der nicht-kanonischen NF-kB-Signalgebung .
Ähnliche Verbindungen umfassen:
- Debio1143 (SM-406, AT-406, Xevinapant)
- LCL161
- AT-406
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz, Wirksamkeit und pharmakokinetischen Eigenschaften .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPBORBOJIXSQ-HARLFGEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446182-94-0 | |
| Record name | GDC-0917 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446182940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0917 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12336 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0917 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWH46ZDG32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


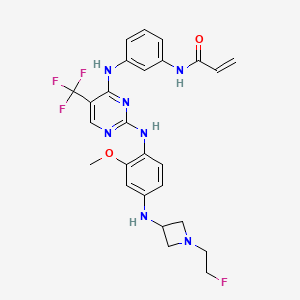
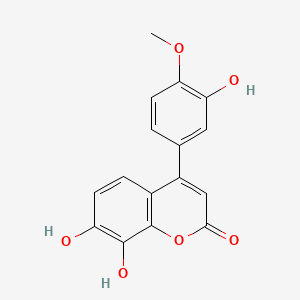
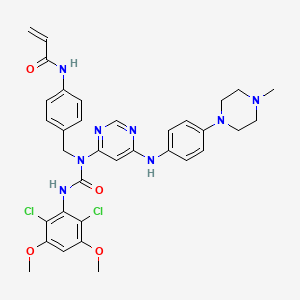


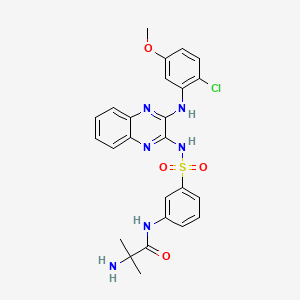
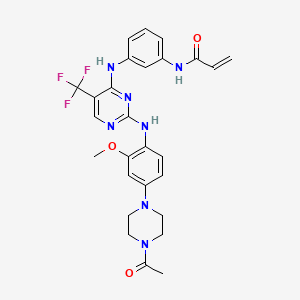
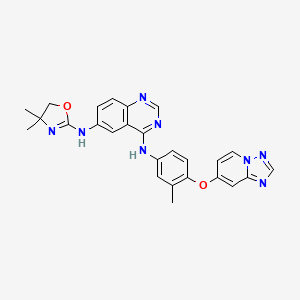
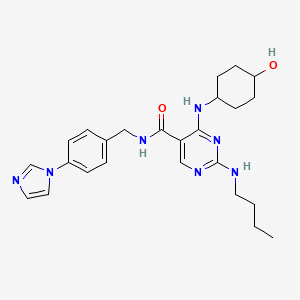
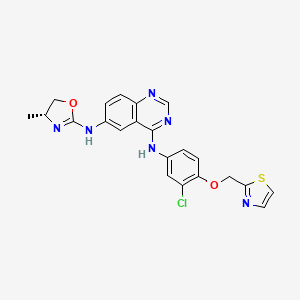
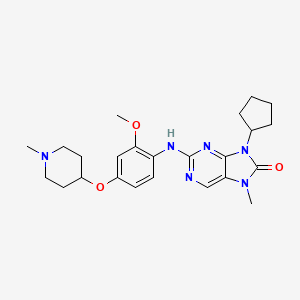
![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)
![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)
